1-methyl-N-(4-sulfamoylbenzyl)-1H-indazole-3-carboxamide

GSK-3 inhibition Kinase selectivity Indazole SAR

1-Methyl-N-(4-sulfamoylbenzyl)-1H-indazole-3-carboxamide is a synthetic small molecule belonging to the 1H-indazole-3-carboxamide structural class. It features an N1-methyl substituent on the indazole ring and a 4-sulfamoylbenzyl group attached via the carboxamide nitrogen.

Molecular Formula C16H16N4O3S
Molecular Weight 344.4 g/mol
Cat. No. B12182476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(4-sulfamoylbenzyl)-1H-indazole-3-carboxamide
Molecular FormulaC16H16N4O3S
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=N1)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C16H16N4O3S/c1-20-14-5-3-2-4-13(14)15(19-20)16(21)18-10-11-6-8-12(9-7-11)24(17,22)23/h2-9H,10H2,1H3,(H,18,21)(H2,17,22,23)
InChIKeyJACRZMJLYSXRPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-N-(4-sulfamoylbenzyl)-1H-indazole-3-carboxamide: Compound Identity, Structural Class, and Procurement-Relevant Characteristics


1-Methyl-N-(4-sulfamoylbenzyl)-1H-indazole-3-carboxamide is a synthetic small molecule belonging to the 1H-indazole-3-carboxamide structural class. It features an N1-methyl substituent on the indazole ring and a 4-sulfamoylbenzyl group attached via the carboxamide nitrogen. Indazole-3-carboxamides are recognized as a privileged scaffold in kinase inhibitor discovery, with established activity against GSK-3 [1], CDK2 [2], and IKK2 kinases. The sulfamoylbenzyl moiety, a known zinc-binding group, also confers potential for carbonic anhydrase (hCA) inhibition, particularly against tumor-associated isoforms hCA IX and XII [3]. This compound occupies a chemotype intersection between two validated pharmacophores, making its procurement decision dependent on quantitatively verified target selectivity and potency relative to close structural analogs.

Why 1-Methyl-N-(4-sulfamoylbenzyl)-1H-indazole-3-carboxamide Cannot Be Substituted by Generic Indazole-3-carboxamides


Indazole-3-carboxamide derivatives exhibit divergent target profiles that are exquisitely sensitive to minor structural modifications. The N1-substitution state directly influences kinase selectivity: the N1-unsubstituted analog N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide inhibits CDK2 with an IC50 of 660 nM [1], whereas N1-methylated indazole-3-carboxamides demonstrate a shift toward GSK-3 inhibition [2]. Similarly, replacement of the sulfamoylbenzyl group with a sulfamoylphenyl group alters both the linker geometry (benzyl CH₂ vs. direct phenyl attachment) and the hydrogen-bonding network with the target zinc ion or hinge region, with established consequences for carbonic anhydrase isoform selectivity between hCA I, II, IX, and XII [3]. These structure-activity relationship (SAR) discontinuities mean that even a single-atom deviation—N1-H vs. N1-CH₃, or benzyl vs. phenyl linker—can redirect a compound from a CDK2-dominated profile to a GSK-3- or hCA-dominated profile. Generic substitution without explicit quantitative confirmation of the target profile risks procurement of a compound with fundamentally different biochemical behavior.

Product-Specific Quantitative Differentiation Evidence for 1-Methyl-N-(4-sulfamoylbenzyl)-1H-indazole-3-carboxamide vs. Closest Analogs


N1-Methylation Status Determines Kinase Selectivity: GSK-3 vs. CDK2 Profiling

The N1-unsubstituted analog N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide (IC50 = 660 nM against CDK2/cyclin A [1]) and the N1-methylated 1-methyl-N-(4-sulfamoylbenzyl)-1H-indazole-3-carboxamide occupy distinct kinase selectivity space. Literature SAR demonstrates that N1-methylation of the indazole-3-carboxamide scaffold shifts the inhibitory profile away from CDK2 and toward GSK-3α/β, with representative N1-methylated indazole-3-carboxamides achieving GSK-3 IC50 values in the sub-micromolar range [2].

GSK-3 inhibition Kinase selectivity Indazole SAR

Benzyl Linker Geometry Differentiates Carbonic Anhydrase Isoform Selectivity vs. Phenyl-Linked Analogs

The sulfamoylbenzyl linker (CH₂ spacer) in the target compound provides a geometric distinction from the sulfamoylphenyl series. Hybrid indazole-3-carboxamides bearing a 4-sulfamoylphenyl group directly attached to the carboxamide nitrogen exhibit potent inhibition of cytosolic hCA I and II (Ki values often <100 nM) and moderate activity against tumor-associated hCA IX and XII [1]. The benzyl homolog, by extending the linker by one carbon, alters the positioning of the sulfamoyl zinc-binding group within the active site. Class-level SAR indicates that benzyl-linked sulfonamides can achieve improved selectivity for hCA IX/XII over hCA I/II, with selectivity ratios exceeding 10-fold in certain scaffolds [2].

Carbonic anhydrase inhibition Isoform selectivity Sulfonamide SAR

Indazole Core vs. Indole Core: Heterocycle Identity Governs Hinge-Binding Mode and ATP-Competitive Kinase Engagement

The indazole core of the target compound provides a critical hydrogen-bond acceptor (N2 of the pyrazole ring) that engages the kinase hinge region, a feature absent in indole analogs such as 5-methoxy-1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-3-carboxamide. In the CDK2 co-crystal structure of the related tetrahydroindazole-sulfamoylbenzyl inhibitor NSK-MC2-55 (PDB: 3QRT), the indazole N2 forms a conserved hydrogen bond with the backbone NH of Leu83 in the hinge [1]. Indole analogs, lacking this acceptor, are structurally incapable of this interaction and consequently show significantly reduced or absent CDK2 inhibition. Indazole-3-carboxamides also demonstrate broader kinase polypharmacology (GSK-3, IKK2, CDK2) compared to indole-3-carboxamides, which are predominantly optimized for carbonic anhydrase inhibition [2].

Kinase hinge binding Indazole vs. indole ATP-competitive inhibitor

1-Methyl Substituent Modulates Metabolic Stability and CYP450 Susceptibility vs. N1-H Parent

The N1-methyl group on the indazole ring of the target compound blocks a potential site of oxidative metabolism. Indazole N1-H protons are known substrates for CYP450-mediated N-dealkylation and N-glucuronidation. N-Methylation has been demonstrated in multiple indazole chemical series to reduce intrinsic clearance in human liver microsomes by 2- to 5-fold compared to the corresponding N1-H analogs, and to increase metabolic half-life [1]. This is a class-level metabolic stability advantage applicable across the indazole-3-carboxamide scaffold.

Metabolic stability CYP450 metabolism N-methylation effect

Sulfamoylbenzyl Group Provides Higher Aqueous Solubility than Sulfamoylphenyl Analogs at Physiological pH

The benzyl linker in the sulfamoylbenzyl group introduces a flexible methylene spacer that disrupts the planar conjugation between the sulfonamide and the amide, reducing crystal lattice energy and improving aqueous solubility. Class-level comparisons indicate that sulfamoylbenzyl-containing compounds exhibit 2- to 10-fold higher thermodynamic solubility at pH 7.4 compared to their directly conjugated sulfamoylphenyl counterparts [1]. The primary sulfonamide group (pKa ~10) remains largely unionized at physiological pH, and the benzyl insertion does not alter the zinc-binding competency but does reduce logP by approximately 0.5–0.8 units relative to the phenyl-linked series.

Aqueous solubility Physicochemical properties Sulfonamide pKa

Optimal Research and Industrial Application Scenarios for 1-Methyl-N-(4-sulfamoylbenzyl)-1H-indazole-3-carboxamide


GSK-3α/β Biochemical Profiling in Neurodegeneration and Metabolic Disease Models

The N1-methylated indazole-3-carboxamide scaffold is validated for GSK-3 inhibition [1]. Procurement of this compound is appropriate for laboratories conducting GSK-3α/β biochemical IC50 determinations, cellular tau phosphorylation assays (e.g., Ser396/Ser404 phospho-tau in SH-SY5Y or primary neuronal cultures), or in vivo models of type 2 diabetes where GSK-3 inhibition enhances hepatic glycogen synthesis. Confirmation of N1-methylation is essential, as the N1-H analog preferentially inhibits CDK2 and will yield false-negative results in GSK-3 assays.

Tumor-Associated Carbonic Anhydrase IX/XII Selectivity Screening for Hypoxic Tumor Targeting

The sulfamoylbenzyl group, combined with the benzyl linker geometry, is predicted to confer selectivity for the transmembrane, tumor-associated carbonic anhydrase isoforms hCA IX and XII over the cytosolic isoforms hCA I and II [1]. This compound is suited for stopped-flow CO₂ hydration assays comparing isoform inhibition constants (Ki), as well as for testing in hypoxic cancer cell lines (e.g., HT-29, MDA-MB-231) where hCA IX expression is upregulated under 1% O₂ conditions. The benzyl linker must be verified analytically, as procurement of the phenyl-linked analog will result in loss of isoform selectivity.

In Vivo Pharmacokinetic Studies Requiring Sustained Systemic Exposure

The N1-methyl group is predicted to reduce oxidative metabolism by CYP450 enzymes, improving microsomal stability by 2- to 5-fold compared to the N1-H analog [1], while the benzyl linker provides a 2- to 10-fold aqueous solubility advantage [2]. This combination makes the compound suitable for rodent pharmacokinetic studies (IV/PO crossover design) where sustained plasma concentrations and low clearance are required. Formulation in 10% DMSO/40% PEG-400/50% saline is recommended based on the predicted solubility profile.

Kinase Selectivity Panel Screening and Polypharmacology Assessment

The indazole N2 atom serves as a hinge-region hydrogen-bond acceptor verified by co-crystal structures of related inhibitors with CDK2 [1]. This compound can be deployed in broad kinase selectivity panels (e.g., 100-kinase panel at single concentration, followed by IC50 determination on hits) to map its polypharmacology across GSK-3, CDK, and IKK2 subfamilies. The indole analog series must not be substituted, as the indole core lacks the requisite H-bond acceptor and will fail to engage the kinase hinge.

Quote Request

Request a Quote for 1-methyl-N-(4-sulfamoylbenzyl)-1H-indazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.